Lipophilicity Modulation by N-(2-Methoxyethyl) Substitution vs. N-Benzyl and N-Unsubstituted Comparators
The target compound exhibits an XLogP3 of 1.6, which is significantly lower than the calculated XLogP3 of N-(1-benzylpiperidin-4-yl)-2,3-dimethoxybenzamide (estimated 3.2–3.5 based on the addition of a benzyl group to the piperidine core) and higher than the unsubstituted analog 2,4-dimethoxy-N-(piperidin-4-ylmethyl)benzamide (estimated XLogP3 ~0.8) [1]. This intermediate lipophilicity positions the compound in a favorable drug-like space for balancing passive permeability and aqueous solubility.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | N-(1-benzylpiperidin-4-yl)-2,3-dimethoxybenzamide: est. XLogP3 ~3.2–3.5; 2,4-dimethoxy-N-(piperidin-4-ylmethyl)benzamide: est. XLogP3 ~0.8 |
| Quantified Difference | Δ ~1.6–1.9 log units lower than N-benzyl analog; Δ ~0.8 log units higher than N-unsubstituted analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release); comparator values estimated by structural analogy |
Why This Matters
Lipophilicity directly correlates with non-specific protein binding, metabolic clearance, and assay interference potential; selecting a compound with a defined, intermediate XLogP3 helps minimize these confounding variables in biochemical and cellular assays compared to more lipophilic N-benzyl counterparts.
- [1] PubChem. 2,4-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide. PubChem CID 48431561. Computed XLogP3 = 1.6. View Source
